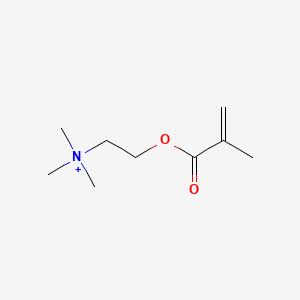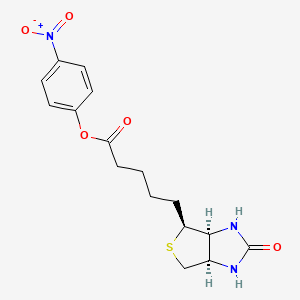
Ergolide
Overview
Description
Ergolide: is a sesquiterpene lactone isolated from the dried flowers of Inula Britannica. It is known for its biological activities, particularly its ability to inhibit the expression of inducible nitric oxide synthase and cyclo-oxygenase-2 in macrophages through the inactivation of NF-κB .
Mechanism of Action
Target of Action
Ergolide, a sesquiterpene lactone isolated from the flowers of Inula species , primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. This compound also acts on dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .
Mode of Action
This compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway regulates the expression of iNOS and COX-2, among other genes involved in inflammation and immune responses. This compound suppresses the DNA binding activity of NF-κB and the nuclear translocation of the NF-κB p65 subunit, leading to the inhibition of NF-κB-dependent gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound suppresses the expression of iNOS and COX-2, thereby modulating inflammatory and immune responses. Additionally, this compound-mediated protein kinase Cα (PKCα) inhibition is involved in the reduction of NF-κB activation .
Pharmacokinetics
It is known that the compound has a significant dose-dependent effect on cell survival in vitro .
Result of Action
This compound has been shown to have significant anti-cancer properties. It reduces cell survival/viability in metastatic uveal melanoma (MUM) cells both in vitro and in vivo . Proteome profiling of this compound-treated cells identified changes in the expression of numerous proteins, suggesting that this compound has broad effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ergolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the expression of heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are involved in cellular stress responses and differentiation . Additionally, this compound affects the proteasomal pathway, altering the expression of proteins such as BRCA2 and CDKN1A Interacting Protein (BCCIP) and Chitinase Domain Containing 1 (CHID1) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to reduce the survival and viability of metastatic uveal melanoma cells in vitro and in vivo . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a dose-dependent reduction in cell proliferation and survival . In zebrafish xenograft models, this compound treatment resulted in a significant regression of primary xenograft fluorescence, indicating its potential to inhibit tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Proteome profiling of this compound-treated cells identified numerous proteins whose expression was significantly altered, including those involved in the proteasomal pathway . The compound’s ability to modulate the expression of HMOX1 and GDF15 further underscores its impact on cellular stress responses and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound treatment leads to a dose-dependent reduction in cell colony proliferation over a period of 96 hours . Additionally, proteome profiling at different time points (4 and 24 hours) revealed significant changes in protein expression, indicating the temporal dynamics of this compound’s effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish xenograft models, treatment with 2.5 µM this compound resulted in a significant regression of primary xenograft fluorescence . Higher doses of this compound have been associated with increased anti-proliferative effects, while lower doses may have a more moderate impact on cell survival and viability
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s impact on metabolic flux and metabolite levels has been studied through proteome profiling, which identified numerous proteins involved in the proteasomal pathway . This compound’s modulation of HMOX1 and GDF15 expression further highlights its role in cellular stress responses and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . In zebrafish xenograft models, this compound treatment led to significant changes in primary xenograft fluorescence, indicating its distribution within the tumor microenvironment .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Proteome profiling of this compound-treated cells revealed significant changes in the expression of proteins involved in the proteasomal pathway, suggesting its localization within cellular compartments associated with protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ergolide can be synthesized through various organic synthesis routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The specific steps and conditions can vary, but typically involve:
Starting Materials: Precursors such as sesquiterpene alcohols or aldehydes.
Cyclization: Using acidic or basic catalysts to induce cyclization.
Purification: Techniques such as chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, particularly the dried flowers of Inula Britannica. The process includes:
Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Concentration: Evaporating the solvent to concentrate the extract.
Purification: Further purification using techniques like column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ergolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Ergolide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sesquiterpene lactones and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly its role in inhibiting NF-κB activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Similar Compounds
Parthenolide: Another sesquiterpene lactone with similar NF-κB inhibitory activity.
Costunolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone with antimalarial activity.
Uniqueness of Ergolide
This compound is unique due to its specific molecular structure and its potent inhibition of NF-κB, making it a valuable compound for research into inflammatory diseases and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZXDWMCKMXFF-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970353 | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54999-07-4 | |
| Record name | Ergolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)








